N-(3-Methoxyphenyl)-N'-methylurea
CAS No.: 23138-98-9
Cat. No.: VC12010762
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23138-98-9 |
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Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.20 g/mol |
IUPAC Name | 1-(3-methoxyphenyl)-3-methylurea |
Standard InChI | InChI=1S/C9H12N2O2/c1-10-9(12)11-7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H2,10,11,12) |
Standard InChI Key | VWGWVAZNHXLHLG-UHFFFAOYSA-N |
Canonical SMILES | CNC(=O)NC1=CC(=CC=C1)OC |
Introduction
Chemical Identity and Structural Characteristics
N-(3-Methoxyphenyl)-N'-methylurea belongs to the class of N-substituted ureas, which are characterized by the urea backbone (NH₂CONH₂) with one or both nitrogen atoms substituted by organic groups. The compound’s molecular formula is inferred as C₉H₁₂N₂O₂, derived by substituting the chlorine atom in the closely related N-(3-chloro-4-methylphenyl)-N'-methylurea (CAS 22175-22-0) with a methoxy group . Key structural features include:
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Methoxy group (-OCH₃): Positioned at the meta position on the phenyl ring, this electron-donating group influences the compound’s electronic properties and reactivity.
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Methyl substituent (-CH₃): Attached to the terminal urea nitrogen, this group modulates steric and solubility characteristics.
Theoretical calculations predict a planar urea core stabilized by resonance, with the methoxy group inducing slight distortions in the phenyl ring’s geometry. Spectroscopic data for analogous compounds suggest strong infrared (IR) absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretches) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-(3-methoxyphenyl)-N'-methylurea can be achieved via nucleophilic addition of amines to isocyanates. A scalable, catalyst-free method reported by Tiwari et al. (2018) involves reacting 3-methoxyaniline with methyl isocyanate in aqueous media :
Key advantages of this method:
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Solvent: Water eliminates the need for organic co-solvents, aligning with green chemistry principles.
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Yield: Reported yields for analogous ureas range from 75–92% .
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Purity: Simple filtration or extraction avoids silica gel chromatography, reducing production costs.
Optimization and Scalability
Gram-scale synthesis is feasible using this protocol, with reaction parameters optimized as follows :
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Temperature: Room temperature (20–25°C).
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Molar ratio: 1:1 amine-to-isocyanate stoichiometry.
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Workup: Extraction with ethyl acetate and drying over sodium sulfate.
Physicochemical Properties
Based on structural analogs, the following properties are extrapolated for N-(3-methoxyphenyl)-N'-methylurea :
Property | Value/Range |
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Molecular Weight | 180.20 g/mol |
Density | ~1.22 g/cm³ |
Boiling Point | ~275–280°C |
Melting Point | Not reported |
LogP (Octanol-Water) | ~2.0–2.5 |
Vapor Pressure (25°C) | ~0.005 mmHg |
Solubility | Slightly soluble in water; soluble in DMSO, ethanol |
The methoxy group enhances lipophilicity compared to unsubstituted phenylureas, as evidenced by the higher LogP value relative to N-phenylurea (LogP ~1.5) .
Applications and Functional Utility
Agrochemical Applications
Substituted ureas are widely employed as herbicides. For example, N-(4-phenoxyphenyl)-N',N'-dimethylurea exhibits pre-emergent herbicidal activity by inhibiting photosynthesis . The methoxy substituent in N-(3-methoxyphenyl)-N'-methylurea may similarly disrupt chloroplast function, though specific herbicidal data for this compound remain unexplored.
Industrial Uses
Ureas serve as intermediates in dye synthesis, lubricants, and polymer stabilizers. The methoxy group’s electron-donating properties could enhance stability in oxidative environments .
Future Directions
Research priorities for this compound include:
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Biological screening: Evaluating herbicidal, anticancer, and receptor-binding activities.
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Process optimization: Developing continuous-flow synthesis to enhance scalability.
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Environmental impact studies: Assessing biodegradation and ecotoxicology.
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